(2E)-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide
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Overview
Description
(2E)-3-PHENYL-N-[2-({[(1-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]PROP-2-ENAMIDE is a complex organic compound with a unique structure that combines a benzothiazole ring, a phenyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-PHENYL-N-[2-({[(1-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]PROP-2-ENAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazole ring, the introduction of the phenyl group, and the coupling of the prop-2-enamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Advanced purification techniques, such as chromatography and recrystallization, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-PHENYL-N-[2-({[(1-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
(2E)-3-PHENYL-N-[2-({[(1-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]PROP-2-ENAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-3-PHENYL-N-[2-({[(1-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds with similar benzothiazole rings.
Phenylpropanoids: Compounds with similar phenyl and prop-2-enamide moieties.
Uniqueness
What sets (2E)-3-PHENYL-N-[2-({[(1-PHENYLETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]PROP-2-ENAMIDE apart is its unique combination of structural features, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H23N3O2S2 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(E)-N-[2-[2-oxo-2-(1-phenylethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C26H23N3O2S2/c1-18(20-10-6-3-7-11-20)27-25(31)17-32-26-29-22-14-13-21(16-23(22)33-26)28-24(30)15-12-19-8-4-2-5-9-19/h2-16,18H,17H2,1H3,(H,27,31)(H,28,30)/b15-12+ |
InChI Key |
RXVWLKNKCJDAPQ-NTCAYCPXSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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